1-Hexanol-d11
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Overview
Description
1-Hexanol-d11 is a deuterium-labeled version of 1-Hexanol, a primary alcohol with the chemical formula C6H13DO. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
1-Hexanol-d11 can be synthesized through various methods. One common approach involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the resulting alkylaluminium products. The general reaction is as follows :
[ \text{Al(C}_2\text{H}_5\text{)}_3 + 6\text{C}_2\text{H}_4 \rightarrow \text{Al(C}6\text{H}{13}\text{)}_3 ] [ \text{Al(C}6\text{H}{13}\text{)}_3 + \frac{3}{2}\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 3\text{HOC}6\text{H}{13} + \text{Al(OH)}_3 ]
Another method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes . This method is commonly used in industrial settings to produce mixtures of isomeric C6-alcohols.
Chemical Reactions Analysis
1-Hexanol-d11 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to hexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to hexane using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions to form esters, ethers, and other derivatives.
Scientific Research Applications
1-Hexanol-d11 has a wide range of applications in scientific research:
Mechanism of Action
1-Hexanol-d11 exerts its effects by uncoupling mitochondrial respiration through a non-protonophoric mechanism. This means it disrupts the mitochondrial membrane potential without directly transporting protons across the membrane . This property makes it useful in studies related to mitochondrial function and energy metabolism.
Comparison with Similar Compounds
1-Hexanol-d11 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-Hexanol: The non-deuterated version of this compound, commonly used in the perfume industry and as a solvent.
2-Hexanol: An isomer of 1-Hexanol with the hydroxyl group on the second carbon atom.
3-Hexanol: Another isomer with the hydroxyl group on the third carbon atom.
The deuterium labeling in this compound provides unique advantages in research, such as improved stability and distinct spectroscopic properties, making it a valuable tool in various scientific studies.
Properties
Molecular Formula |
C6H14O |
---|---|
Molecular Weight |
113.24 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexan-1-ol |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
ZSIAUFGUXNUGDI-GILSBCIXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO |
Canonical SMILES |
CCCCCCO |
Origin of Product |
United States |
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